

reactivity of the acyl chloride functional group in 2-methylbutanoyl chloride

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Compound of Interest

Compound Name: *Butanoyl chloride, 2-methyl-*

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An In-depth Technical Guide to the Reactivity of the Acyl Chloride Functional Group in 2-Methylbutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-methylbutanoyl chloride, a key intermediate in organic synthesis. The document elucidates the core principles governing the reactivity of its acyl chloride functional group, with a particular focus on the electronic and steric factors imparted by its branched alkyl structure. Key transformations, including hydrolysis, alcoholysis, aminolysis, and reactions with organometallic reagents, are discussed in detail. This guide includes summaries of physicochemical and spectroscopic data, illustrative experimental protocols, and visualizations of reaction mechanisms and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful acylating agents in a vast array of chemical transformations. Their high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon. 2-Methylbutanoyl chloride, a chiral acyl chloride, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of a methyl group at the α -carbon introduces steric hindrance and

subtle electronic effects that modulate its reactivity compared to linear acyl chlorides. Understanding these nuances is critical for controlling reaction outcomes and optimizing synthetic routes. This guide offers an in-depth examination of the chemical behavior of 2-methylbutanoyl chloride, providing foundational knowledge and practical data for laboratory applications.^{[1][2]}

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are essential for the safe handling, purification, and characterization of 2-methylbutanoyl chloride. The key properties are summarized in the tables below.

Data Presentation

Table 1: Physicochemical Properties of 2-Methylbutanoyl Chloride

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ ClO	[1][3]
Molecular Weight	120.58 g/mol	[1][3]
CAS Number	57526-28-0 (racemate)	[1]
27763-54-8 ((S)-enantiomer)	[2][3]	
Appearance	Colorless to pale yellow liquid	[2]
Odor	Pungent	[2]
Boiling Point	117-121 °C (374 K)	
Density	0.972 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.418	
Solubility	Soluble in organic solvents; reacts violently with water.	[2]

Table 2: Key Spectroscopic Data for 2-Methylbutanoyl Chloride

Technique	Characteristic Peaks / Signals	Comments	Reference(s)
Infrared (IR)	Strong C=O stretch: $\sim 1800 \text{ cm}^{-1}$	The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom in an acyl chloride.	[1]
	C-Cl stretch: 650-800 cm^{-1}	[1]	
^{13}C NMR	Carbonyl (C=O): $\sim 174 \text{ ppm}$	Highly deshielded carbonyl carbon.	[1][3]
α -carbon (CH): $\sim 55\text{--}60 \text{ ppm}$	Deshielded by both the carbonyl group and the chlorine atom.	[1][3]	
Alkyl carbons: $\sim 10\text{--}30 \text{ ppm}$	Typical chemical shifts for sp^3 carbons.	[1][3]	
Mass Spec. (MS)	Molecular Ion (M^+): m/z 120/122	Shows characteristic 3:1 isotopic pattern for chlorine.	[4]
Acylium Ion $[\text{M-Cl}]^+$: m/z 85	A prominent fragment resulting from the loss of the chlorine atom.	[4]	

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of 2-methylbutanoyl chloride is dominated by the nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

- Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu^- or Nu-H) on the electron-deficient carbonyl carbon, breaking the C=O π -bond and forming a tetrahedral intermediate.

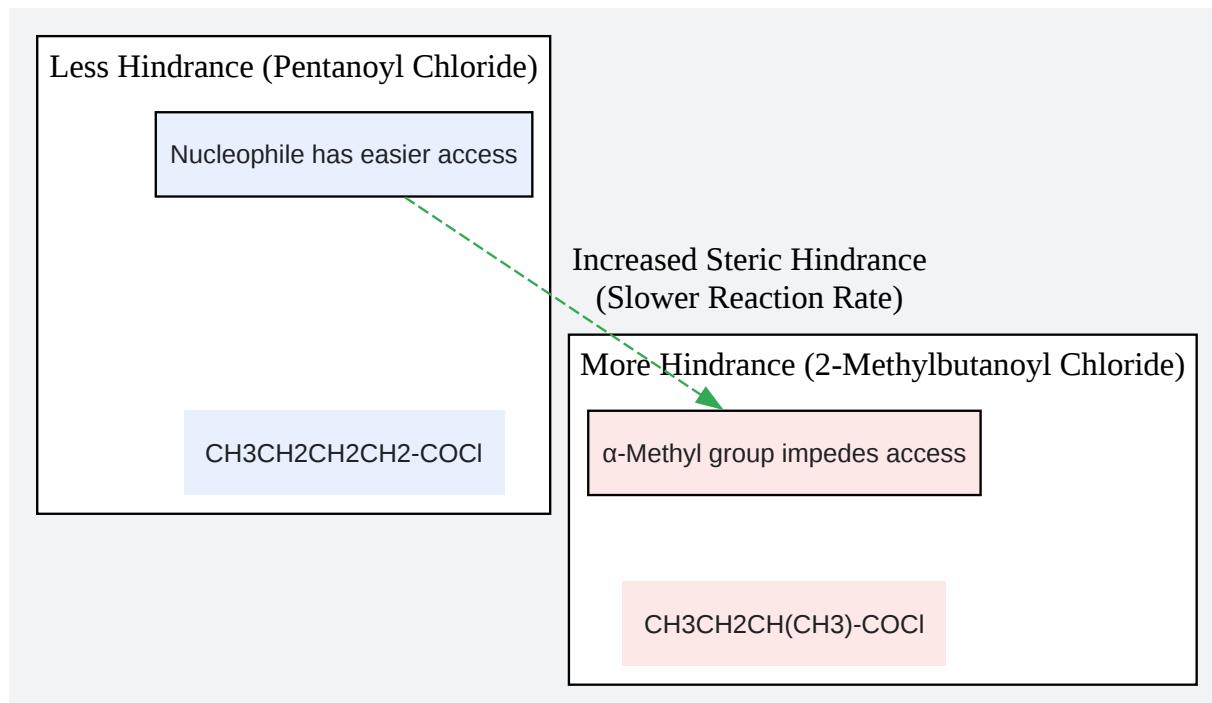
- **Elimination of Leaving Group:** The tetrahedral intermediate is unstable and collapses by reforming the C=O double bond and expelling the most stable leaving group—in this case, the chloride ion (Cl⁻).

Caption: General mechanism for nucleophilic acyl substitution.

Factors Influencing Reactivity

The high reactivity of 2-methylbutanoyl chloride is governed by both electronic and steric factors.

- **Electronic Effects:** The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent target for nucleophiles. The chloride ion is an outstanding leaving group because it is the conjugate base of a strong acid (HCl), and its departure is thermodynamically favorable.
- **Steric Hindrance:** The methyl group on the α -carbon (C2) in 2-methylbutanoyl chloride creates steric bulk around the reaction center. Compared to a linear acyl chloride like pentanoyl chloride, this steric hindrance can decrease the rate of reaction, particularly with bulky nucleophiles. The approach of the nucleophile to the carbonyl carbon is more impeded, raising the activation energy of the addition step.



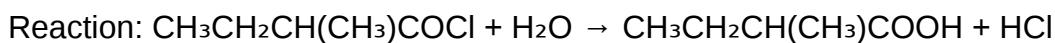
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Caption: Steric hindrance at the α -carbon slows nucleophilic attack.

Key Reactions of 2-Methylbutanoyl Chloride

Hydrolysis

2-Methylbutanoyl chloride reacts vigorously and exothermically with water to produce 2-methylbutanoic acid and hydrogen chloride gas. This reaction is often instantaneous and difficult to control on a large scale without efficient cooling.



Alcoholysis (Esterification)

Reaction with alcohols yields esters. The reaction is typically rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, which can prevent side reactions and drive the equilibrium towards the product.

Reaction (with Ethanol): $\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COCl} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOCH}_2\text{CH}_3 + \text{HCl}$

Aminolysis (Amide Formation)

Ammonia, primary amines, and secondary amines react readily to form amides. Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.

Reaction (with Benzylamine): $\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COCl} + 2 \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CONHCH}_2\text{C}_6\text{H}_5 + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_3^+\text{Cl}^-$

Reaction with Grignard Reagents

Grignard reagents ($\text{R}-\text{MgX}$) are potent nucleophiles that react with acyl chlorides twice. The first substitution produces a ketone intermediate. However, ketones are more reactive towards Grignard reagents than acyl chlorides, so the ketone immediately reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup yields a tertiary alcohol. It is not possible to isolate the ketone intermediate under these conditions.

Reaction (with Phenylmagnesium Bromide):

- $\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COCl} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow [\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COC}_6\text{H}_5] + \text{MgBrCl}$
- $[\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COC}_6\text{H}_5] + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{C}(\text{O}^-\text{MgBr}^+)(\text{C}_6\text{H}_5)_2$
- $\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{C}(\text{O}^-\text{MgBr}^+)(\text{C}_6\text{H}_5)_2 + \text{H}_3\text{O}^+ \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{C}(\text{OH})(\text{C}_6\text{H}_5)_2 + \text{Mg}^{2+} + \text{Br}^- + \text{Cl}^-$

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and rigorous safety assessments. All operations should be performed in a well-ventilated fume hood.

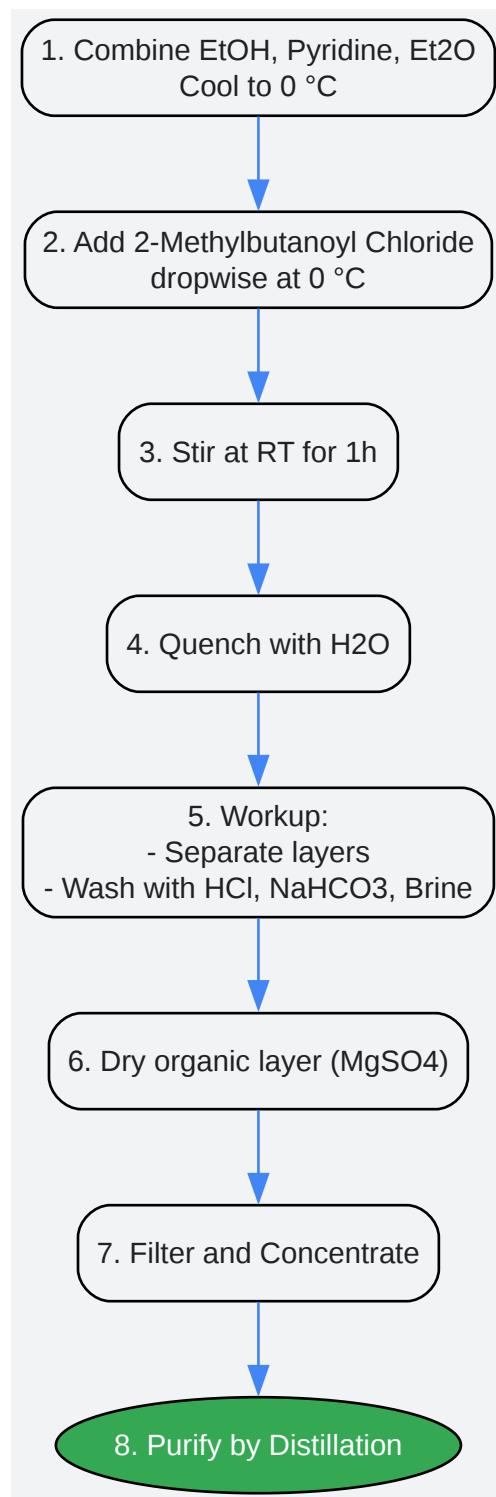
Protocol: Synthesis of Ethyl 2-Methylbutanoate (Alcoholysis)

Materials:

- 2-Methylbutanoyl chloride (1.21 g, 10.0 mmol)
- Anhydrous ethanol (2.3 g, 50.0 mmol, 5 equiv.)
- Anhydrous pyridine (0.95 g, 12.0 mmol, 1.2 equiv.)
- Anhydrous diethyl ether (20 mL)
- 1 M HCl solution, saturated NaHCO₃ solution, brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol and anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice-water bath.
- Add anhydrous pyridine to the stirred solution.
- Slowly add 2-methylbutanoyl chloride dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C. A white precipitate (pyridinium hydrochloride) will form.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction by slowly adding 10 mL of water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by distillation to yield ethyl 2-methylbutanoate.



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Caption: Workflow for the synthesis of ethyl 2-methylbutanoate.

Protocol: Synthesis of 2-Methyl-1,1-diphenylpentan-1-ol (Grignard Reaction)

Materials:

- Magnesium turnings (0.53 g, 22.0 mmol)
- Bromobenzene (2.36 g, 15.0 mmol)
- Anhydrous diethyl ether (30 mL)
- 2-Methylbutanoyl chloride (0.60 g, 5.0 mmol)
- Saturated NH₄Cl solution, brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Prepare Grignard Reagent: To a flame-dried three-neck flask under argon, add magnesium turnings. Add a solution of bromobenzene in 15 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, stir for 30 minutes until most of the magnesium is consumed.
- Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Prepare a solution of 2-methylbutanoyl chloride in 15 mL of anhydrous diethyl ether.
- Add the acyl chloride solution dropwise to the Grignard reagent at 0 °C over 20 minutes.
- After addition, allow the mixture to warm to room temperature and stir for 1 hour.
- Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until the solids dissolve.
- Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude tertiary alcohol by column chromatography or recrystallization.

Quantitative Reaction Data Summary

While the reactions of 2-methylbutanoyl chloride are qualitatively well-understood to be rapid and efficient, specific peer-reviewed kinetic data (e.g., rate constants) are not widely published. Yields are highly dependent on the substrate, reaction conditions, and purification method.

Table 3: Summary of Key Reactions and Expected Outcomes

Nucleophile	Product Functional Group	Reaction Conditions	Expected Yield	Key Considerations
Water (H ₂ O)	Carboxylic Acid	Uncatalyzed, often vigorous	Quantitative	Highly exothermic; requires careful temperature control.
Ethanol (EtOH)	Ester	Base (e.g., pyridine) catalyst, 0 °C to RT	High (>85%)	Use of a base is recommended to neutralize HCl.
Benzylamine (BnNH ₂)	Amide	2 equivalents of amine, 0 °C to RT	High (>80%)	Requires 2 equivalents of amine or 1 equivalent each of amine and a non-nucleophilic base.
Phenylmagnesium Bromide (PhMgBr)	Tertiary Alcohol	>2 equivalents Grignard, anhydrous ether/THF, 0 °C to RT	Good to High	Strictly anhydrous conditions are critical. Ketone intermediate is not isolable.

Conclusion

2-Methylbutanoyl chloride is a highly reactive and versatile chemical intermediate whose behavior is a classic example of nucleophilic acyl substitution. Its reactivity is primarily driven by the electronic properties of the acyl chloride group, while the rate of its transformations is moderated by the steric influence of the α -methyl substituent. This guide has detailed the fundamental principles of its reactivity, provided key physicochemical data, and presented illustrative protocols for its conversion into carboxylic acids, esters, amides, and tertiary

alcohols. This information serves as a valuable technical resource for scientists engaged in synthetic chemistry and drug development, enabling more effective utilization of this important building block.

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